N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

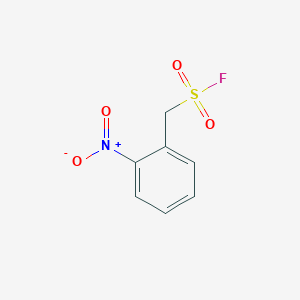

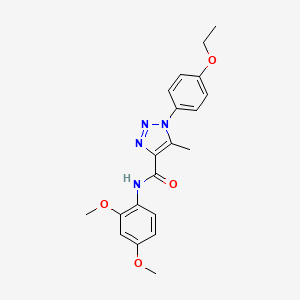

“N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)thiophene-3-carboxamide” is a complex organic compound. It contains a pyridine ring, a tetrahydropyran ring, and a thiophene ring, all of which are common structures in many organic compounds .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures. The tetrahydropyran ring is a six-membered ring with one oxygen atom . The pyridine ring is a six-membered ring with one nitrogen atom . The thiophene ring is a five-membered ring with one sulfur atom .Aplicaciones Científicas De Investigación

Heterocyclic Synthesis and Biological Activity

Synthesis and Reactivity of Thiophene Derivatives

Studies have demonstrated the synthesis and reactivity of thiophene derivatives towards various nitrogen nucleophiles, yielding a range of heterocyclic compounds. For example, the work by Mohareb et al. (2004) on thiophenylhydrazonoacetates has shown the potential to create diverse pyrazole, isoxazole, and pyrimidine derivatives, indicating the versatility of thiophene compounds in heterocyclic synthesis (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Another study by the same group explored the reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates to yield polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, further emphasizing the utility of thiophene-based compounds in synthesizing complex heterocycles (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antisecretory and Antiulcer Activities

Research into the biological activity of thiophene derivatives has highlighted their potential in medical applications. Aloup et al. (1987) synthesized new thioamide derivatives of 2-(2-pyridyl)tetrahydrothiophene-2-carbothioamide and related compounds, evaluating their antisecretory and antiulcer activities. This study reveals the pharmacological potential of thiophene derivatives, demonstrating significant activities compared to cimetidine, a well-known antisecretory drug (Aloup, Bouchaudon, Farge, James, Deregnaucourt, & Hardy-Houis, 1987).

Catalysis and Synthesis Efficiency

In the field of catalysis, Shehab and El-Shwiniy (2018) utilized nanoparticles of manganese oxides as efficient catalysts for the synthesis of pyrano[2,3-d]pyrimidine derivatives, highlighting the role of thiophene derivatives in facilitating novel synthetic routes. Their work underscores the importance of thiophene derivatives in enhancing the efficiency and eco-friendliness of chemical synthesis processes (Shehab & El-Shwiniy, 2018).

Propiedades

IUPAC Name |

N-[oxan-4-yl(pyridin-3-yl)methyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c19-16(14-5-9-21-11-14)18-15(12-3-7-20-8-4-12)13-2-1-6-17-10-13/h1-2,5-6,9-12,15H,3-4,7-8H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEICLREKAVZCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)thiophene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-(4-Fluorophenoxy)pyridin-3-yl]methanamine](/img/structure/B2676903.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2676907.png)

![3-phenyl-7-{[3-(1H-pyrazol-1-yl)propyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2676908.png)

![2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide](/img/structure/B2676911.png)

![(Z)-ethyl 1-isobutyl-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2676916.png)

![5-(4-acetylpiperazin-1-yl)-3-(3-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2676917.png)

![[4-(Methylsulfanylmethyl)oxan-4-yl]methanamine](/img/structure/B2676921.png)